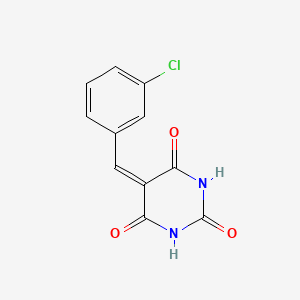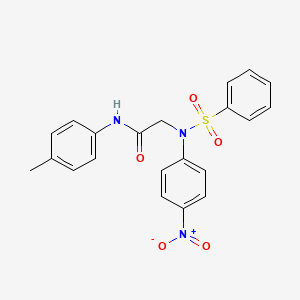
5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide, also known as AZD9291, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in 2012 by AstraZeneca and is currently undergoing clinical trials as a potential treatment for non-small cell lung cancer (NSCLC) with EGFR mutations.
Mecanismo De Acción
5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide inhibits the activity of mutant EGFR by binding to the ATP-binding site of the receptor and preventing the activation of downstream signaling pathways that promote cell proliferation and survival. The drug is highly selective for mutant EGFR and has minimal activity against wild-type EGFR, which is important for reducing the risk of off-target effects.
Biochemical and Physiological Effects
5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cell lines with EGFR mutations. In addition, the drug has been shown to inhibit tumor growth and metastasis in mouse models of NSCLC with EGFR mutations. In clinical trials, 5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide has been well-tolerated and has demonstrated minimal toxicity in patients with NSCLC.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide is its high selectivity for mutant EGFR, which allows for more precise targeting of cancer cells and reduces the risk of off-target effects. However, one limitation of 5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide is the development of resistance in some patients, particularly those with T790M mutations. This has led to the development of combination therapies that target both mutant EGFR and other signaling pathways to overcome resistance.
Direcciones Futuras
There are several future directions for the research and development of 5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide. One direction is the optimization of dosing and treatment regimens to improve efficacy and reduce toxicity in patients. Another direction is the development of combination therapies that target multiple signaling pathways to overcome resistance and improve outcomes in patients with NSCLC. Finally, there is a need for further research into the mechanisms of resistance to 5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide and the development of new drugs that can overcome this resistance.
Métodos De Síntesis
The synthesis of 5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide involves several steps, including the reaction of 2-chloro-5-nitrobenzenesulfonamide with 2,3-dimethylphenylamine to form the intermediate compound. This is followed by the addition of 1-azepanecarbonyl chloride and the deprotection of the nitro group to produce the final product.
Aplicaciones Científicas De Investigación
5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC with EGFR mutations. In vitro studies have shown that 5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide is highly selective for mutant EGFR and has potent antitumor activity against NSCLC cell lines with T790M mutations. In clinical trials, 5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide has demonstrated high response rates and prolonged progression-free survival in patients with NSCLC with EGFR mutations, including those with T790M mutations.
Propiedades
IUPAC Name |
5-(azepane-1-carbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-16-9-8-10-20(18(16)3)23-28(26,27)21-15-19(12-11-17(21)2)22(25)24-13-6-4-5-7-14-24/h8-12,15,23H,4-7,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBHSHNBANCSSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCCCCC3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-propyn-1-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate](/img/structure/B5084234.png)
![N-(4-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5084241.png)

![3-chloro-5-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5084258.png)
![2-[(1-cyclobutyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5084262.png)

![3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5084299.png)

![[1-(4-isopropoxybenzyl)-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5084309.png)
![1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochloride](/img/structure/B5084311.png)
![(2-aminoethyl)(1,4-dioxaspiro[4.11]hexadec-2-ylmethyl)amine](/img/structure/B5084312.png)
![3-methyl-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B5084320.png)

![1-methyl-2-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5084324.png)